

# Influence of residual gases on cesium antimonide properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cesium antimonide	
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# Technical Support Center: Cesium Antimonide Photocathodes

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of residual gases on the properties of **cesium antimonide** (Cs<sub>3</sub>Sb) photocathodes.

## Frequently Asked Questions (FAQs)

Q1: My new Cs₃Sb photocathode has a lower than expected Quantum Efficiency (QE). What are the potential causes related to residual gases?

A1: A lower than expected initial QE can be due to contamination during the growth process or transfer. The most common culprits are oxygen and water vapor. Even brief exposure to pressures above the ultra-high vacuum (UHV) range can lead to surface oxidation.[1] Ensure that your deposition system has been properly baked out and has reached a base pressure in the  $10^{-10}$  mbar range or lower before starting the growth process. A Residual Gas Analyzer (RGA) can be used to check for water vapor (mass-to-charge ratio m/z = 18) and oxygen (m/z = 32) peaks.

Q2: The QE of my photocathode is decaying rapidly over time. What is the likely cause?







A2: Rapid QE decay is a classic sign of vacuum poisoning.[2][3] This occurs when residual gases in your vacuum system react with the photocathode surface. The most reactive and damaging gases for Cs<sub>3</sub>Sb are those containing oxygen, such as O<sub>2</sub>, H<sub>2</sub>O, and CO<sub>2</sub>.[4] Even at very low pressures, continuous exposure to these gases will degrade the photocathode. Use an RGA to monitor the partial pressures of these specific gases in your system.

Q3: How do different residual gases affect my Cs<sub>3</sub>Sb photocathode?

A3: The effect of different residual gases is related to their chemical reactivity with the photocathode surface. The order of reactivity, from most to least damaging, is generally:  $O_2 > CO_2 > H_2O > CO > N_2 \approx H_2$ .[4] Oxygen is particularly damaging as it reacts with cesium to form a cesium oxide layer on the surface, which acts as a barrier to photoemission and can irreversibly damage the photocathode with exposures as low as 100 Langmuirs.[1]

Q4: Can I recover the QE of a degraded photocathode?

A4: In some cases, partial recovery is possible. If the degradation is due to the physisorption (physical adsorption) of less reactive gases, improving the vacuum conditions by turning on getter pumps or performing a mild bake-out (if your system allows) might help desorb these gases and recover some QE. However, if the degradation is due to chemisorption (chemical reaction), especially from oxygen, the damage is often irreversible.[1][4]

Q5: What is the expected lifetime of a Cs<sub>3</sub>Sb photocathode?

A5: The lifetime of a  $Cs_3Sb$  photocathode is highly dependent on the operating vacuum conditions. In a well-maintained UHV system with pressures in the  $10^{-11}$  mbar range, lifetimes can extend to several days or even weeks of continuous operation. However, in poorer vacuum conditions (e.g.,  $10^{-9}$  mbar), the lifetime can be reduced to just a few hours.

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Symptom	Possible Cause	Troubleshooting Steps
Rapid QE decay immediately after growth	Poor vacuum quality during growth; presence of oxygencontaining species.	1. Use a Residual Gas Analyzer (RGA) to check for high partial pressures of H <sub>2</sub> O (m/z 18), CO (m/z 28), and O <sub>2</sub> (m/z 32). 2. Ensure proper bakeout of the growth chamber to desorb water from the chamber walls. 3. Check for leaks in the vacuum system.
Gradual but steady decline in QE	Slow poisoning by residual gases like CO2 and H2O.	1. Monitor the long-term evolution of residual gas partial pressures with an RGA. 2. Identify and minimize sources of outgassing in your system. 3. Consider implementing additional pumping, such as a non-evaporable getter (NEG) pump, to improve the ultimate vacuum pressure.
Sudden, sharp drop in QE	A vacuum leak or a significant outgassing event.	1. Immediately check the total pressure in your vacuum chamber. 2. Use an RGA in leak detection mode with a tracer gas (like helium) to find the source of the leak. 3. If no leak is found, investigate potential sources of outgassing, such as a heated component.
Non-uniform QE across the photocathode surface	Localized contamination or uneven deposition.	1. Review your deposition procedure to ensure uniform exposure of the substrate to the cesium and antimony fluxes. 2. If possible, use



surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) on a witness sample to check for localized contaminants.[5]

## **Quantitative Data on Residual Gas Effects**

The following table summarizes the adsorption energies of common residual gases on the Cs<sub>3</sub>Sb surface. A more negative adsorption energy indicates a stronger, more favorable interaction, which generally correlates with a greater potential for causing QE degradation.

Residual Gas	Adsorption Energy (eV)	Relative Impact on QE
Oxygen (O <sub>2</sub> )	-4.5	Very High
Carbon Dioxide (CO <sub>2</sub> )	-1.9	High
Water (H <sub>2</sub> O)	-1.0	Medium
Carbon Monoxide (CO)	-0.8	Low
Nitrogen (N <sub>2</sub> )	-0.3	Very Low
Hydrogen (H <sub>2</sub> )	-0.2	Very Low
Data sourced from first- principles calculations.[4]		

# Experimental Protocols Protocol 1: Growth of Cesium Antimonide (Cs<sub>3</sub>Sb)

## Photocathode by Sequential Thermal Evaporation

- Substrate Preparation:
  - Mount a polished molybdenum (or other suitable) substrate onto a sample holder with an integrated heater.
  - Insert the sample holder into the UHV growth chamber.



#### · Bakeout and Vacuum Preparation:

- Bake out the entire vacuum chamber at ~150°C for at least 48 hours to achieve a base pressure of  $< 1 \times 10^{-10}$  mbar.
- Use an RGA to confirm that the partial pressures of water and other contaminants are minimized.

#### Antimony Deposition:

- Heat the substrate to a deposition temperature of approximately 120-160°C.
- Heat an antimony effusion cell to evaporate antimony onto the substrate. A typical film thickness is around 10 nm.
- Cesium Deposition and QE Monitoring:
  - While maintaining the substrate temperature, expose the antimony film to a flux of cesium from a cesium dispenser or effusion cell.
  - Simultaneously, illuminate the growing film with a laser (e.g., 532 nm) and measure the generated photocurrent with a picoammeter connected to the substrate.
  - Continue cesium deposition while monitoring the photocurrent. The photocurrent will increase as the Cs₃Sb compound forms and the QE rises.
  - Stop the cesium deposition once the photocurrent reaches its maximum value and begins to decrease, which indicates an excess of cesium on the surface.

#### Cool-down:

 Allow the photocathode to cool down to room temperature under UHV conditions. The QE may continue to evolve slightly during this process.[6]

### Protocol 2: Quantum Efficiency (QE) Measurement

Setup:



- Position the photocathode in a UHV chamber with an electrical feedthrough to measure the emitted current.
- Use a calibrated laser with a known wavelength (e.g., 532 nm) and power as the light source.
- Place a Faraday cup or another anode at a positive potential relative to the photocathode to collect the emitted electrons.

#### Measurement:

- Measure the laser power (P) incident on the photocathode using a calibrated photodiode.
- Measure the photocurrent (I) collected by the Faraday cup using a picoammeter.

#### Calculation:

- $\circ$  Calculate the number of incident photons per second (N\_photons) using the formula: N\_photons = P \*  $\lambda$  / (h \* c), where  $\lambda$  is the laser wavelength, h is Planck's constant, and c is the speed of light.
- Calculate the number of emitted electrons per second (N\_electrons) using the formula:
   N\_electrons = I / e, where e is the elementary charge.
- The QE is then calculated as: QE = N electrons / N photons.

## **Protocol 3: Residual Gas Analysis (RGA)**

#### Setup:

- Ensure the RGA is properly installed on the UHV system and has been degassed according to the manufacturer's instructions.
- Perform a calibration of the RGA if quantitative partial pressure measurements are required.[7][8]

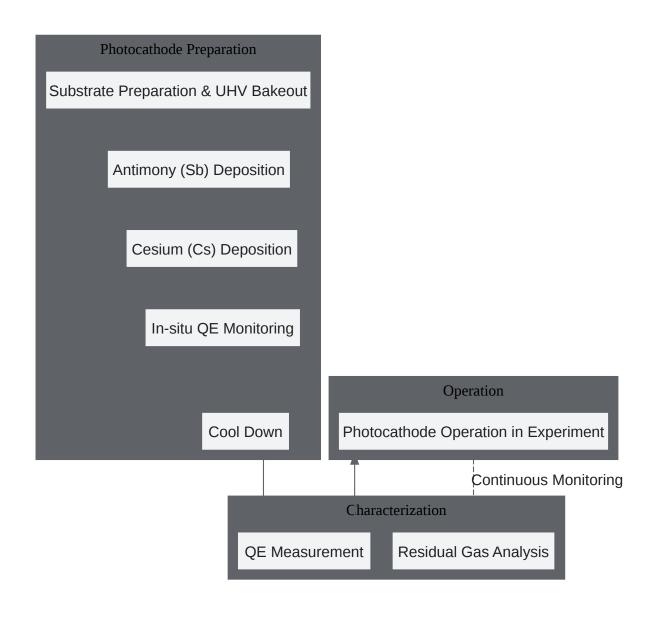
#### Data Acquisition:



- Set the RGA to scan a relevant mass-to-charge (m/z) range (e.g., 1 to 100 amu).
- Record the mass spectrum of the residual gases in the vacuum chamber.
- Interpretation:
  - Identify the peaks in the mass spectrum corresponding to common residual gases:
    - H<sub>2</sub>: m/z = 2
    - $H_2O$ : m/z = 18, 17
    - $N_2$ : m/z = 28, 14
    - CO: m/z = 28, 12
    - $O_2$ : m/z = 32, 16
    - CO<sub>2</sub>: m/z = 44, 28, 16, 12
  - Monitor the partial pressures of these gases over time to track the vacuum quality and identify potential sources of contamination.

### **Visualizations**







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- To cite this document: BenchChem. [Influence of residual gases on cesium antimonide properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3365093#influence-of-residual-gases-on-cesium-antimonide-properties]

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